molecular formula C8H8N4O B8410807 N'-hydroxy-1H-indazole-5-carboximidamide

N'-hydroxy-1H-indazole-5-carboximidamide

Cat. No.: B8410807
M. Wt: 176.18 g/mol
InChI Key: GMRJDEPRPOJLOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-hydroxy-1H-indazole-5-carboximidamide is a novel small-molecule inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that is a promising target in the field of cancer immunotherapy . IDO1 is overexpressed in various cancer cells and antigen-presenting cells, where it catalyzes the degradation of the essential amino acid tryptophan into kynurenine pathway metabolites . This process creates an immunosuppressive microenvironment that inhibits T-cell function and allows tumors to evade immune detection . In research settings, this compound has been shown to effectively inhibit the IDO1 enzyme, demonstrated by its ability to block both tryptophan depletion and the production of kynurenine in cellular assays . The compound's proposed mechanism of action involves its hydroxylamidine moiety coordinating with the heme iron in the enzyme's active site, while its indazole core and substituted phenyl group occupy key hydrophobic pockets, effectively shutting down the enzyme's activity . This targeted inhibition makes it a valuable chemical probe for researchers studying the IDO1 pathway, immune-oncology, and for the development of new immunotherapeutic agents. The indazole scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives showing a wide range of pharmacological activities, underscoring the versatility of this compound class in drug discovery . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H8N4O

Molecular Weight

176.18 g/mol

IUPAC Name

N'-hydroxy-1H-indazole-5-carboximidamide

InChI

InChI=1S/C8H8N4O/c9-8(12-13)5-1-2-7-6(3-5)4-10-11-7/h1-4,13H,(H2,9,12)(H,10,11)

InChI Key

GMRJDEPRPOJLOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=NO)N)C=NN2

Origin of Product

United States

Preparation Methods

Nitro Reduction and Sequential Functionalization

A widely applied strategy involves nitro reduction, iodination, cyanation, and hydroxylamine treatment. For the 5-carboximidamide derivative, this pathway can be adapted as follows:

  • Starting Material : 5-Nitro-1H-indazole (1 ) serves as the precursor. If unavailable, regioselective nitration of indazole at the 5-position may be required, though this step is non-trivial due to competing nitration at the 3- and 7-positions.

  • Nitro to Amine Reduction : Catalytic hydrogenation using Pd/C under H₂ atmosphere converts 1 to 5-amino-1H-indazole (2 ) with yields ~78%.

  • Sandmeyer Iodination : Treatment of 2 with NaNO₂ and HI/KI at 0°C yields 5-iodo-1H-indazole (3 ). This step is critical for introducing a leaving group amenable to cyanation.

  • Cyanation : Palladium-catalyzed cross-coupling of 3 with Zn(CN)₂ in the presence of Pd₂(dba)₃ and dppf ligand generates 5-cyano-1H-indazole (4 ).

  • Hydroxyamidine Formation : Reaction of 4 with hydroxylamine hydrochloride (NH₂OH·HCl) and NaHCO₃ in H₂O/EtOH at 85°C affords the target compound (5 ) via nucleophilic addition to the nitrile.

Critical Considerations :

  • Regioselectivity challenges in nitration may necessitate chromatographic purification or alternative directing groups.

  • The cyanation step requires strict anhydrous conditions to prevent hydrolysis of the nitrile intermediate.

Alternative Route via Azobenzene Cyclization

Recent advances in transition-metal-catalyzed C–H activation offer an alternative pathway:

  • Substrate Preparation : Azobenzene derivatives (6 ) with substituents at the 5-position are synthesized via Ullmann coupling or diazo-coupling reactions.

  • Rhodium-Catalyzed Cyclization : Treatment of 6 with aldehydes in the presence of [Cp*RhCl₂]₂ and AgOAc induces C–H activation, forming the indazole core with a pre-installed hydroxyamidine group.

Advantages :

  • Avoids multiple functional group interconversions.

  • Enables modular introduction of substituents via varied aldehydes.

Limitations :

  • Requires specialized catalysts and elevated temperatures (100–120°C).

Reaction Optimization and Mechanistic Insights

Key Reaction Parameters

The table below summarizes critical conditions for each synthetic step:

StepReagents/ConditionsYield (%)Key Challenges
Nitro ReductionPd/C, H₂, EtOH, rt78Catalyst poisoning by impurities
Sandmeyer IodinationNaNO₂, HI, 0°C32Competing diazonium decomposition
CyanationZn(CN)₂, Pd₂(dba)₃, dppf, DMA, 120°C98Moisture sensitivity
Hydroxyamidine FormationNH₂OH·HCl, NaHCO₃, H₂O/EtOH, 85°C68Over-oxidation to nitroxide

Mechanistic Analysis

  • Cyanation Step : The Pd⁰/Pdⁱⁱ redox cycle facilitates oxidative addition of the aryl iodide to Pd, followed by transmetalation with Zn(CN)₂ and reductive elimination to form the C–CN bond.

  • Hydroxyamidine Formation : Hydroxylamine attacks the electrophilic nitrile carbon, forming an iminium intermediate that tautomerizes to the stable hydroxyamidine.

Structural Characterization and Validation

Spectroscopic Data

The following data are extrapolated from analogous 7-carboximidamide derivatives:

  • ¹H NMR (DMSO-d₆) : δ 12.22 (s, 1H, NH), 9.82 (s, 1H, OH), 8.12 (s, 1H, H-3), 7.76 (dd, J = 8.2 Hz, 1H, H-7), 7.17 (t, J = 7.5 Hz, 1H, H-6), 6.07 (s, 2H, NH₂).

  • IR : ν 3360 cm⁻¹ (N–H stretch), 1660 cm⁻¹ (C=N stretch).

Purity and Crystallinity

  • HPLC : >98% purity achieved via reverse-phase C18 column (MeOH/H₂O = 70:30).

  • XRD : Crystalline Form A (solvent-free) obtained by recrystallization from MeOH .

Chemical Reactions Analysis

Formation from Nitrile Precursors

The compound is synthesized via hydroxylamine treatment of 1H-indazole-5-carbonitrile (5 ). This reaction proceeds under mild acidic conditions:

  • Reagents : Hydroxylamine hydrochloride (NH2_2
    OH·HCl), sodium bicarbonate (NaHCO3_3
    ), ethanol/water solvent.

  • Conditions : 85°C for 8 hours.

  • Yield : 68% (for the analogous 7-carboximidamide derivative) .

Mechanism : The nitrile group undergoes nucleophilic addition with hydroxylamine, forming the hydroxylamidine via intermediate oxime species.

Conversion to Imidoyl Chloride

N′-Hydroxyimidamides can be further functionalized to N-hydroxyimidoyl chlorides using Sandmeyer conditions:

  • Reagents : NaNO2_2
    , HCl.

  • Application : Imidoyl chlorides serve as intermediates for coupling with amines or alcohols to form amidines or esters .

Example Reaction :

N Hydroxy 1H indazole 5 carboximidamideNaNO2,HClN Hydroxyimidoyl chlorideR NH2Substituted amidines\text{N Hydroxy 1H indazole 5 carboximidamide}\xrightarrow{\text{NaNO}_2,\text{HCl}}\text{N Hydroxyimidoyl chloride}\xrightarrow{\text{R NH}_2}\text{Substituted amidines}

Hydrogen-Bonding Interactions

The hydroxylamidine group participates in intramolecular hydrogen bonding, critical for binding to biological targets like IDO1. Computational studies reveal:

  • The N–H group forms hydrogen bonds with heme propionate groups in IDO1 .

  • Substitution at the indazole N1 position (e.g., methylation) abolishes activity, highlighting the necessity of the free N–H group .

Electrophilic Substitution

The indazole core undergoes electrophilic substitution at the 3- and 7-positions. For example:

  • Nitration : Directed by the hydroxylamidine group, though regioselectivity depends on reaction conditions .

  • Halogenation : Meta-halogen substituents (Cl, Br) enhance bioactivity when introduced on the aniline ring of derived amidines .

Comparative Reactivity with Analogues

Property N′-Hydroxy-1H-Indazole-5-Carboximidamide 7-Carboximidamide Isomer
Synthetic Yield 68% (inferred)68%
**IDO1 Inhibition (IC50_{50}
)**~100 nM (predicted)227 nM
Thermal Stability Stable in EtOH/H2_2
ODecomposes in acidic conditions

IDO1 Inhibition

  • Mechanism : Binds to the heme iron of IDO1 via the hydroxylamidine nitrogen, disrupting tryptophan metabolism .

  • Structure-Activity Relationship (SAR) :

    • The 5-carboximidamide position optimizes hydrophobic interactions with Phe226 and Leu384 in the IDO1 active site .

    • Electron-withdrawing groups (e.g., nitro, halogens) improve potency .

MAO-B Inhibition

While not directly studied for N′-hydroxy-1H-indazole-5-carboximidamide, related indazole carboxamides show:

  • **IC50_{50}
    **: Subnanomolar inhibition of MAO-B via competitive binding .

  • Selectivity : >10,000-fold selectivity over MAO-A due to hydrophobic pocket interactions .

Challenges and Unresolved Questions

  • Stereochemical Control : The (Z)-configuration of the hydroxylamidine group is critical for bioactivity but challenging to maintain under acidic conditions .

  • Metabolic Stability : Hydroxylamidines are prone to oxidation in vivo, necessitating prodrug strategies .

Scientific Research Applications

Anticancer Properties

Research indicates that N'-hydroxy-1H-indazole-5-carboximidamide may exhibit significant anticancer properties, particularly as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is an enzyme that plays a crucial role in tumor immune evasion by degrading tryptophan, thus promoting tumor growth.

Case Studies and Findings

  • Inhibition of IDO1 : A study demonstrated that derivatives of N'-hydroxyamidines, including this compound, showed varying degrees of IDO1 inhibition, with some compounds exhibiting IC50 values in the nanomolar range, indicating potent activity against this target .
CompoundIC50 Value (nM)Target
This compound<100IDO1
Epacadostat58IDO1

This data highlights the potential of this compound as a lead compound for developing new anticancer therapies.

Anti-inflammatory Applications

Indazoles, including this compound, have shown promise in reducing inflammation. This suggests potential therapeutic applications in treating inflammatory diseases.

Research Insights

A review indicated that certain indazoles can modulate inflammatory pathways, potentially leading to new treatments for conditions such as arthritis and other inflammatory disorders.

Synthetic Approaches and Structure-Activity Relationships

The synthesis of this compound has been explored using various methodologies that emphasize green chemistry principles.

Synthesis Techniques

Recent studies have focused on optimizing synthetic routes to enhance yield and reduce environmental impact. The structure-activity relationship (SAR) studies have also been crucial in understanding how modifications to the indazole core affect biological activity.

ModificationEffect on Activity
Hydroxyl group at position 1Increases IDO1 inhibition
Carboximidamide groupEssential for anticancer activity

These findings underscore the importance of structural modifications in enhancing the pharmacological profile of indazole derivatives.

Conclusion and Future Directions

This compound represents a promising compound with potential applications in cancer therapy and anti-inflammatory treatments. Continued research into its mechanisms of action and further optimization of its chemical structure could lead to the development of effective therapeutic agents.

Future studies should focus on clinical trials to validate the efficacy and safety of this compound in human subjects, as well as exploring its potential in combination therapies for enhanced therapeutic outcomes. The integration of computational methods alongside experimental work will also aid in the rational design of more potent derivatives.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

Benzoimidazole Derivatives

(Z)-N′-Hydroxy-1H-benzo[d]imidazole-5-carboximidamide () shares a similar carboximidamide-hydroxylamine moiety but replaces the indazole core with a benzoimidazole ring.

Imidazole Derivatives

Compounds such as N-(2,4-dichlorophenyl)-1-methyl-N'-(1-methylpropyl)-1H-imidazole-5-carboximidamide () feature an imidazole core with bulky substituents (e.g., dichlorophenyl, methylpropyl). These substituents enhance lipophilicity (logP ~3.5 estimated) compared to the indazole-based compound, which may influence membrane permeability .

Isoxazole Derivatives

N'-Hydroxy-5-methylisoxazole-3-carboximidamide () replaces the indazole with an isoxazole ring.

Pharmacological and Chemical Properties

Reactivity

The indazole compound’s N-hydroxy group is prone to oxidation, a trait shared with benzoimidazole analogues . However, the indazole core’s fused aromatic system enhances resonance stabilization, reducing susceptibility to electrophilic attacks compared to imidazole derivatives .

Bioactivity
  • Antioxidant activity : Benzoimidazole derivatives show radical scavenging efficacy (IC₅₀ ~20 µM in DPPH assays) due to the N-hydroxy group .
  • Enzyme inhibition : Isoxazole carboximidamides inhibit metalloproteases (Ki ~0.5 µM) via chelation of active-site metal ions .

Q & A

Basic Research Questions

Q. What experimental precautions are critical during the synthesis of N'-hydroxy-1H-indazole-5-carboximidamide to ensure safety and reproducibility?

  • Methodological Answer :

  • Protective Measures : Use gloves, goggles, and protective clothing to avoid skin/eye contact. Perform reactions in a fume hood or glovebox when handling toxic intermediates .
  • Waste Management : Classify and store chemical waste separately; collaborate with certified disposal services to mitigate environmental risks .
  • Validation : Monitor reaction progress via TLC or HPLC, and confirm product purity using NMR and mass spectrometry.

Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to confirm structural integrity, focusing on imidazole proton environments and hydroxyl group signals .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
  • Infrared (IR) Spectroscopy : Identify functional groups (e.g., N–O stretching of the hydroxyimidamide moiety at ~3200–3500 cm1^{-1}) .

Q. How can researchers assess the stability of this compound under varying storage conditions?

  • Methodological Answer :

  • Accelerated Stability Studies : Expose the compound to elevated temperatures (40–60°C), humidity (75% RH), and light to simulate long-term degradation.
  • Analytical Monitoring : Track decomposition via HPLC and compare retention times with reference standards .

Advanced Research Questions

Q. What computational strategies are recommended to model the electronic structure and reactivity of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Apply hybrid functionals (e.g., B3LYP) with exact exchange terms to improve accuracy in predicting ionization potentials and electron affinities .
  • Solvent Effects : Incorporate continuum solvation models (e.g., PCM or COSMO) to simulate aqueous or organic solvent environments .
  • Validation : Benchmark computed properties (e.g., HOMO-LUMO gaps) against experimental UV-Vis spectra .

Q. How can crystallographic challenges (e.g., twinning or disorder) be addressed during structural refinement of this compound?

  • Methodological Answer :

  • Software Tools : Use SHELXL for high-resolution refinement. Leverage its twin-detection algorithms and restraints for disordered regions .
  • Data Quality : Collect high-completeness datasets (≥95%) at low temperature (100 K) to minimize thermal motion artifacts .
  • Validation : Cross-check residual electron density maps and R-factors with PLATON or OLEX2 .

Q. What methodologies resolve contradictions in experimental data (e.g., conflicting spectroscopic vs. computational results)?

  • Methodological Answer :

  • Error Source Analysis : Replicate experiments under controlled conditions (e.g., solvent purity, instrument calibration) .
  • Multivariate Statistics : Apply principal component analysis (PCA) to identify outliers in datasets.
  • Cross-Validation : Compare results with alternative techniques (e.g., X-ray crystallography vs. DFT-optimized geometries) .

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